molecular formula C17H16FNO2 B6375107 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1261918-70-0

3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6375107
CAS No.: 1261918-70-0
M. Wt: 285.31 g/mol
InChI Key: LEIUBFSFCIPPSO-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol is a fluorinated aromatic compound with a pyrrolidine moiety This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild conditions . Another method involves the fluorination of pyridine derivatives, which can be achieved using various fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The pyrrolidine moiety may also contribute to the compound’s overall biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol
  • 3-Fluoro-5-pyrrolidinophenylboronic acid

Uniqueness

3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

[3-(3-fluoro-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIUBFSFCIPPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684561
Record name (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-70-0
Record name (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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